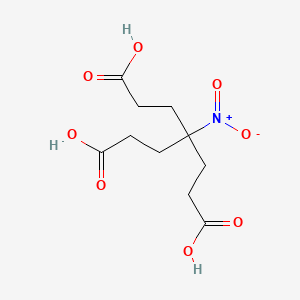

4-(2-Carboxyethyl)-4-nitroheptanedioic acid

CAS No.: 59085-15-3

Cat. No.: VC1736759

Molecular Formula: C10H15NO8

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59085-15-3 |

|---|---|

| Molecular Formula | C10H15NO8 |

| Molecular Weight | 277.23 g/mol |

| IUPAC Name | 4-(2-carboxyethyl)-4-nitroheptanedioic acid |

| Standard InChI | InChI=1S/C10H15NO8/c12-7(13)1-4-10(11(18)19,5-2-8(14)15)6-3-9(16)17/h1-6H2,(H,12,13)(H,14,15)(H,16,17) |

| Standard InChI Key | JCMYUFMDOYGRKD-UHFFFAOYSA-N |

| SMILES | C(CC(CCC(=O)O)(CCC(=O)O)[N+](=O)[O-])C(=O)O |

| Canonical SMILES | C(CC(CCC(=O)O)(CCC(=O)O)[N+](=O)[O-])C(=O)O |

Introduction

4-(2-Carboxyethyl)-4-nitroheptanedioic acid, also known as nitrotriacid, is a complex organic compound that has garnered significant attention in various scientific fields due to its unique chemical and biological properties. It is classified as a dicarboxylic acid derivative, featuring both carboxylic acid groups and a nitro group, which contribute to its reactivity and functionality .

Synthesis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the nitration of heptanedioic acid derivatives followed by carboxylation processes. These methods require careful control of reaction conditions, such as temperature and concentration, to ensure high yields and purity of the final product.

Synthesis Steps

-

Nitration: The initial step involves the nitration of a heptanedioic acid derivative to introduce the nitro group.

-

Carboxylation: Following nitration, carboxylation reactions are performed to introduce the carboxyethyl group.

-

Purification: The final product is purified using techniques such as recrystallization to achieve high purity.

Chemical Reactions and Mechanisms

4-(2-Carboxyethyl)-4-nitroheptanedioic acid participates in various chemical reactions typical of carboxylic acids and nitro compounds. These reactions often require catalysts or specific conditions (e.g., acidic or basic environments) to proceed efficiently.

Key Reactions

-

Esterification: Reaction with alcohols to form esters.

-

Amidation: Reaction with amines to form amides.

-

Reduction: Reduction of the nitro group to an amine.

Applications and Research Findings

This compound finds applications in several scientific domains, including organic synthesis and material science. Its unique structure makes it suitable for various applications in drug development and material sciences.

Applications

-

Organic Synthesis: Used as a building block for synthesizing complex molecules.

-

Material Science: Potential applications in developing new materials with specific properties.

-

Drug Development: Investigated for its potential biological activities.

Future Directions

-

Biological Studies: Further investigation into its biological activities and potential therapeutic applications.

-

Material Science Research: Exploration of its use in developing novel materials with enhanced properties.

References: Evitachem. (2025). 4-(2-Carboxyethyl)-4-nitroheptanedioic acid (EVT-322209). Sigma-Aldrich. (2025). 4-(2-carboxyethyl)-4-nitropimelic acid. PMC. (2017). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. LookChem. (2021). 59085-15-3 - 4-(2-Carboxyethyl)-4-nitroheptanedioic acid. Sigma-Aldrich. (2025). 4-(2-carboxyethyl)-4-nitroheptanedioic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume